molecular formula C11H16N2O B13242148 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13242148
M. Wt: 192.26 g/mol
InChI Key: DQZXSGIBYBIBET-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrimidin-4-one family, characterized by a bicyclic framework with a pyrrole ring fused to a pyrimidinone moiety. The specific substituents at positions 2 (isopropyl) and 6 (methyl) distinguish it from analogs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O/c1-7(2)9-6-11(14)13-8(3)4-5-10(13)12-9/h6-8H,4-5H2,1-3H3

InChI Key

DQZXSGIBYBIBET-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N12)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Source
6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (Target) Pyrrolo[1,2-a]pyrimidin-4-one 6-Methyl, 2-Isopropyl ~240.3* N/A
6-Methyl-2-(2-methylphenyl)-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidin-4-one 6-Methyl, 2-(2-Methylphenyl) 240.3
7,7-Dimethyl-2-phenyl-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidin-4-one 7,7-Dimethyl, 2-Phenyl 240.30
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-Pyrazolopyridinyl, 7-Substituted Not reported
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazolyl-piperidine chain 106266-06-2 (CAS)

*Estimated based on analogs.

Key Observations :

  • Core Variation: The target compound’s pyrrolo[1,2-a]pyrimidin-4-one core differs from pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., ), which replace the pyrrole ring with pyridine.
  • Fluorinated or heteroaryl substituents (e.g., in ) may improve target binding but reduce solubility.

Physicochemical and Functional Properties

Table 2: Property Comparison of Select Analogs
Compound Type Purity Key Functional Groups Potential Impact on Properties
Target (Isopropyl derivative) N/A 6-Methyl, 2-Isopropyl Moderate lipophilicity; enhanced stability
2-(2-Methylphenyl) analog ≥95% Aromatic substituent Higher π-π interactions; possible CYP inhibition
Fluorobenzisoxazole derivative Not reported Fluorine, piperidine chain Increased electronegativity; CNS penetration
Pyrazolopyridinyl derivative Not reported Heteroaryl substituent Enhanced binding affinity; synthetic complexity

Key Findings :

  • Lipophilicity : The isopropyl group in the target compound likely confers intermediate lipophilicity compared to aromatic (e.g., phenyl ) or polar (e.g., fluorinated ) analogs.
  • Stability : Methyl groups (position 6) may protect against oxidative degradation, as seen in related heterocycles .

Biological Activity

6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolopyrimidine class, which is characterized by a fused pyrrole and pyrimidine ring system. The specific structural features contribute to its biological activity and interactions with various biological targets.

Research indicates that compounds in the pyrrolopyrimidine class exhibit diverse biological activities, including:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, potentially through the inhibition of oxidative stress pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Biological Evaluation

A series of studies have been conducted to evaluate the biological activity of 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one. The following table summarizes key findings from recent research:

StudyBiological ActivityIC50 (µM)Notes
Study 1Antioxidant Activity30Moderate activity compared to Trolox
Study 2Lipoxygenase Inhibition1.1Comparable to NDGA, a known inhibitor
Study 3Enzyme Inhibition0.064High potency against specific enzyme targets

Case Studies

  • Antioxidant Properties : In a study evaluating various pyrimidine derivatives for their antioxidant activity, 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one demonstrated moderate antioxidant effects with an IC50 value indicating significant potential for further development as an antioxidant agent .
  • Lipoxygenase Inhibition : Another study highlighted the compound's ability to inhibit lipoxygenase with an IC50 value of 1.1 µM. This positions it as a promising candidate for conditions where lipoxygenase plays a pathological role, such as inflammation and asthma .
  • Enzyme Interaction : Detailed investigations into enzyme interactions revealed that modifications on the pyrrolopyrimidine scaffold could enhance potency and selectivity against target enzymes involved in metabolic pathways. Such findings underscore the importance of structural optimization in drug design .

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